

Spectroscopic Data of N-Butyl 5-bromonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N-Butyl 5-bromonicotinamide*

CAS No.: 1150561-83-3

Cat. No.: B1522698

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This technical guide provides a detailed analysis of the expected spectroscopic data for **N-Butyl 5-bromonicotinamide**, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established principles of organic spectroscopy and data from analogous structures, offers a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, providing the foundational spectroscopic knowledge required for the synthesis, identification, and characterization of this and similar molecules.

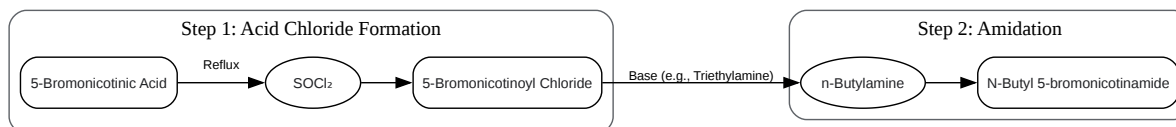
Molecular Structure and Synthesis Rationale

Understanding the spectroscopic signature of a molecule begins with its synthesis. A logical and common route to synthesize **N-Butyl 5-bromonicotinamide** involves the amidation of 5-bromonicotinic acid.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process, beginning with the activation of the carboxylic acid group of 5-bromonicotinic acid, followed by nucleophilic acyl substitution with n-

butylamine.



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Caption: Proposed two-step synthesis of **N-Butyl 5-bromonicotinamide**.

Experimental Protocol: Synthesis of **N-Butyl 5-bromonicotinamide**

- **Acid Chloride Formation:** To a stirred solution of 5-bromonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.
- Reflux the reaction mixture for 2-3 hours until the evolution of HCl gas ceases.
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.
- **Amidation:** Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
- To this solution, add a mixture of n-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

- Purify the crude product by column chromatography on silica gel to afford **N-Butyl 5-bromonicotinamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **N-Butyl 5-bromonicotinamide** are discussed below.

Predicted ^1H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the n-butyl chain.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2' (Pyridine)	8.8 - 8.9	d	~ 2.0	1H
H-6' (Pyridine)	8.6 - 8.7	d	~ 2.0	1H
H-4' (Pyridine)	8.2 - 8.3	t	~ 2.0	1H
NH	6.0 - 6.5	br t	~ 5.5	1H
CH ₂ -N	3.3 - 3.4	q	~ 7.0	2H
CH ₂ -CH ₂ -N	1.5 - 1.6	sextet	~ 7.5	2H
CH ₂ -CH ₃	1.3 - 1.4	sextet	~ 7.5	2H
CH ₃	0.9 - 1.0	t	~ 7.5	3H

Causality behind Predictions: The aromatic protons are significantly deshielded due to the electronegativity of the nitrogen atom and the bromine atom, as well as the anisotropic effect of the aromatic ring, placing them in the downfield region (δ 8.2-8.9). The protons on the carbon adjacent to the amide nitrogen (CH₂-N) are deshielded to around δ 3.3-3.4 due to the inductive effect of the nitrogen. The remaining aliphatic protons of the butyl group will appear in the more

shielded upfield region (δ 0.9-1.6). The multiplicity of each signal is predicted based on the $n+1$ rule, considering the number of neighboring protons.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Amide)	165 - 167
C-5' (Pyridine)	120 - 122
C-3' (Pyridine)	132 - 134
C-2' (Pyridine)	150 - 152
C-6' (Pyridine)	147 - 149
C-4' (Pyridine)	138 - 140
CH ₂ -N	40 - 42
CH ₂ -CH ₂ -N	31 - 33
CH ₂ -CH ₃	19 - 21
CH ₃	13 - 15

Expertise in Interpretation: The amide carbonyl carbon is expected to be the most downfield signal due to its sp^2 hybridization and the strong deshielding effect of the double-bonded oxygen. The aromatic carbons will resonate in the typical range for a substituted pyridine ring, with the carbon bearing the bromine (C-5') being influenced by the halogen's electronic effects. The aliphatic carbons of the n-butyl group will appear in the upfield region, with their chemical shifts decreasing as the distance from the electronegative amide group increases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-Butyl 5-bromonicotinamide** is expected to show characteristic absorption bands for the amide, aromatic, and alkyl moieties.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H (Amide)	Stretching	3300 - 3350	Medium, Sharp
C-H (Aromatic)	Stretching	3050 - 3100	Medium
C-H (Aliphatic)	Stretching	2850 - 2960	Strong
C=O (Amide I)	Stretching	1640 - 1670	Strong, Sharp
N-H (Amide II)	Bending	1530 - 1560	Medium
C=C, C=N (Aromatic)	Ring Stretching	1400 - 1600	Medium to Strong
C-N (Amide)	Stretching	1200 - 1300	Medium
C-Br	Stretching	500 - 600	Medium to Weak

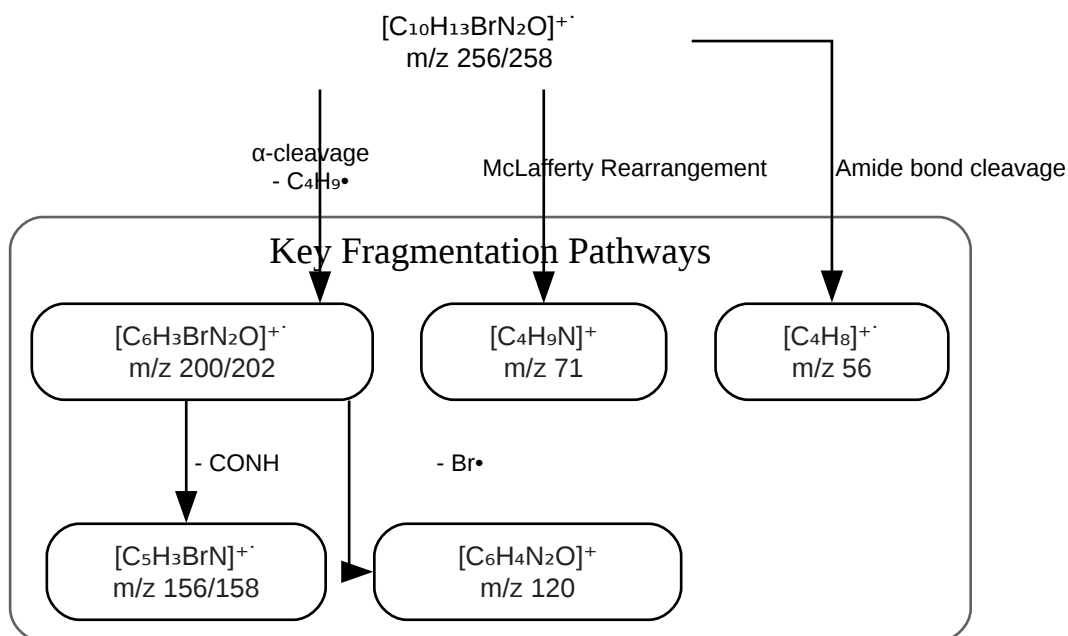
Trustworthiness of Assignments: The presence of a sharp, strong absorption around 1650 cm⁻¹ (Amide I band) is a definitive indicator of the carbonyl group in the amide. The N-H stretching vibration around 3330 cm⁻¹ further confirms the secondary amide functionality. The C-H stretching vibrations clearly distinguish between the aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons. The C-Br stretching frequency is expected in the fingerprint region and can be a useful, though sometimes less distinct, confirmation of the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Molecular Ion and Fragmentation

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of **N-Butyl 5-bromonicotinamide** (C₁₀H₁₃BrN₂O). Due to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity: M⁺ at m/z 256 (for ⁷⁹Br) and M+2 at m/z 258 (for ⁸¹Br).



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Caption: Predicted major fragmentation pathways for **N-Butyl 5-bromonicotinamide**.

Key Predicted Fragments:

- m/z 200/202: Loss of the butyl radical ($\bullet C_4H_9$) via α -cleavage, resulting in the 5-bromonicotinamide cation.
- m/z 183/185: Loss of the butene molecule (C_4H_8) via McLafferty rearrangement, a common fragmentation for amides with a γ -hydrogen on the N-alkyl group.
- m/z 156/158: Further fragmentation of the m/z 200/202 ion by loss of the amide group ($\bullet CONH_2$).
- m/z 122: The 5-bromopyridinium ion, formed by cleavage of the C-C bond between the ring and the carbonyl group.
- m/z 57: The butyl cation ($[C_4H_9]^+$).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **N-Butyl 5-bromonicotinamide**. The detailed analysis of the expected NMR, IR, and MS data, along with a plausible synthetic route, serves as a valuable resource for researchers. The provided spectral predictions are based on sound chemical principles and data from structurally related compounds, offering a high degree of confidence for the identification and characterization of this molecule in a research and development setting.

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Phone: (601) 213-4426
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